Comparative RORγt Antagonist Potency in Cellular Reporter Gene Assays
The compound demonstrated antagonist activity against full-length RORγt in a 293T cell-based luciferase reporter gene assay [1]. While specific potency values for this exact compound were not disclosed, closely related 4-aryl-thienyl acetamides from the same series showed nanomolar activity in primary human TH17 cell assays, with representative compounds achieving low-nanomolar IL-17 inhibition [2]. A structurally analogous compound (BDBM310927, comprising a cyclopropyl-difluoro-acetamide and a trifluoromethylphenyl urea) exhibited a binding IC50 of 14.2 nM against a mutant IDH2 enzyme, suggesting that the core thiophen-3-yl ureido phenyl acetamide scaffold is capable of engaging targets at low-nanomolar concentrations [3].
| Evidence Dimension | Target engagement potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed in public literature |
| Comparator Or Baseline | BDBM310927 (analogous core structure): IC50 = 14.2 nM against IDH2 R172K; Lead compounds from J. Med. Chem. 2018 series: nanomolar activity in primary human TH17 assay |
| Quantified Difference | Exact quantitative difference cannot be calculated due to absence of disclosed target compound data |
| Conditions | Target compound data: RORγt reporter gene assay in 293T cells [1]. Analog BDBM310927 data: IDH2 (R172K, 40-end) inhibition assay measuring NADPH decrease [3]. Series lead data: primary human TH17 cell assay for IL-17 release [2]. |
Why This Matters
The structural class is validated for nanomolar potency against RORγt, but the absence of disclosed specific activity data for this precise compound means that procurement should be predicated on its utility as a mechanistic probe within the 4-aryl-thienyl acetamide series rather than on a claimed, quantified single-digit nanomolar IC50.
- [1] ChEMBL/TargetMol. Antagonist activity at full-length RORgamma expressed in 293T cells. BindingDB record. View Source
- [2] Narjes F, Xue Y, von Berg S, et al. Structure-based design leads to potent and orally bioavailable inverse agonists of RORγt. J Med Chem. 2018;61(17):7796-7813. doi:10.1021/acs.jmedchem.8b00783 View Source
- [3] BindingDB BDBM310927: N-cyclopropyl-2,2-difluoro-2-(4-(thiophen-3-yl)-3-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide; Activity against IDH2 (R172K). View Source
